[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes compounds similar to “[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid”, has been widely studied. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, a new series of pyrazolylpyridines was prepared by reaction of ethyl-4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate with the appropriate aldehyde, malononitrile, or ethyl acetoacetate and an excess of ammonium acetate under reflux in acetic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not directly available .Scientific Research Applications
Synthesis and Characterization
4-(Ethoxycarbonyl)-1H-pyrazol-1-yl acetic acid is used in the synthesis and characterization of various pyrazole derivatives. For instance, it was involved in the synthesis of a compound from the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine (Kasımoğulları & Arslan, 2010).
Chemical Reactions
This chemical is involved in reactions leading to the formation of novel compounds. For example, it participates in reactions with beta-cycloketols to form new hexahydropyrazolo[1,5-a]quinazolines (Dotsenko et al., 2018).
Corrosion Inhibition
4-(Ethoxycarbonyl)-1H-pyrazol-1-yl acetic acid derivatives show potential in corrosion inhibition. For example, a study demonstrated the utility of pyrazoline derivatives for enhancing mild steel resistance in acidic solutions, highlighting their role in industrial applications (Lgaz et al., 2020).
Synthesis of Novel Heterocycles
It is used in synthesizing novel heterocyclic assemblies, which are substrates for further modification and biological activity study. This underlines its significance in the field of medicinal chemistry and drug development (Vysokova et al., 2017).
Biological Activity Studies
Finally, derivatives of 4-(ethoxycarbonyl)-1H-pyrazol-1-yl acetic acid are studied for their biological activities, highlighting its significance in pharmacology and medicinal research (Bekhit et al., 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-ethoxycarbonylpyrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-8(13)6-3-9-10(4-6)5-7(11)12/h3-4H,2,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTHBPCXEVOQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.